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Compound of Interest

Compound Name: 5-(Hydroxymethyl)-2-iodophenol

Cat. No.: B1320510

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and
characterization of 5-(Hydroxymethyl)-2-iodophenol, a valuable intermediate in organic
synthesis and drug discovery.

Compound Overview

5-(Hydroxymethyl)-2-iodophenol (CAS No: 773869-57-1) is a substituted phenol derivative.
Its structure incorporates a hydrophilic hydroxymethyl group and a lipophilic iodine atom,
making it a versatile building block for introducing these functionalities into more complex
molecules. The iodine atom is particularly useful for subsequent cross-coupling reactions.

Physicochemical Properties

The key physical and chemical properties of 5-(Hydroxymethyl)-2-iodophenol are
summarized in the table below.
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Property Value Reference

CAS Number 773869-57-1 [1][2]

Molecular Formula C7H710:2 [3]

Molecular Weight 250.04 g/mol [2]
5-(hydroxymethyl)-2-

IUPAC Name , (hydroxymethyD [2]
iodophenol
3-Hydroxy-4-iodobenzyl

Synonym YEroRy Y [1]
alcohol

Physical Form Solid

Purity

Typically 295%

[2]

Storage

2-8°C, inert atmosphere, keep

in dark place

[2]

Synthesis Protocol

The most commonly cited synthesis of 5-(Hydroxymethyl)-2-iodophenol involves the

reduction of a commercially available carboxylic acid precursor, 3-hydroxy-4-iodobenzoic acid.

Synthesis Workflow

The synthesis proceeds via a straightforward reduction of the carboxylic acid to a primary

alcohol using a borane-tetrahydrofuran complex.
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1 M Borane-THF
Solution

3-Hydroxy-4-iodobenzoic acid
in anhydrous THF

Slowly add

Stir at 60 °C
for 2 hours

Quench with H20

Extraction with Ethyl Acetate
Wash with Brine
Dry over Na2SOa

Concentrate under reduced pressure
Wash with Diisopropyl Ether/Hexane

5-(Hydroxymethyl)-2-iodophenol
(White Solid, 88% Yield)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-(Hydroxymethyl)-2-iodophenol.
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Experimental Protocol

This protocol is adapted from the reduction of 3-hydroxy-4-iodobenzoic acid.[1]
Materials:

¢ 3-Hydroxy-4-iodobenzoic acid (1.0 eq, 79.3 mmol, 20.9 g)

e Anhydrous Tetrahydrofuran (THF) (160 mL)

e 1 M Borane-THF solution in THF (3.0 eq, 240 mmol, 240 mL)
o Ethyl acetate

» Saturated brine solution

e Anhydrous sodium sulfate

» Diisopropyl ether

e Hexane

o Deionized water

Procedure:

e To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160
mL) in a suitable reaction vessel, slowly add a 1 M borane-THF solution (240 mL, 240
mmol).[1]

 Stir the reaction mixture at 60 °C for 2 hours.[1]

o Monitor the reaction to completion using an appropriate method (e.g., Thin Layer
Chromatography).

o Upon completion, carefully quench the reaction by the slow addition of water.

o Extract the aqueous mixture with ethyl acetate (2x).[1]
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e Combine the organic phases and wash with saturated brine.[1]
e Dry the organic layer over anhydrous sodium sulfate.[1]
o Remove the solvent by concentration under reduced pressure.[1]

o Wash the resulting residue with diisopropy! ether and hexane to yield 5-(hydroxymethyl)-2-
iodophenol as a white solid (17.4 g, 88% yield).[1]

Characterization Data

The structure and purity of the synthesized 5-(Hydroxymethyl)-2-iodophenol can be
confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (CDCls): The proton NMR spectrum provides key structural information. The
assignments are based on the data reported for the compound synthesized via the described
protocol.[1]

. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.63 Doublet (d) 1H 7.8 Ar-H (H6)
7.01 Doublet (d) 1H 1.5 Ar-H (H4)
Doublet of
6.70 1H 78,15 Ar-H (H5)
Doublets (dd)
5.33 Singlet (s) 1H - Ar-OH
4.64 Singlet (s) 2H - -CHz2-OH
1.69 Broad (br) 1H - -CHz2-OH

13C NMR: Experimental data is not widely available. The predicted chemical shifts for the
carbon atoms are as follows:
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e Aromatic C-1: ~90-100 ppm

e Aromatic C-H: ~115-135 ppm

e Aromatic C-OH: ~150-155 ppm

e Aromatic C-CH20H: ~140-145 ppm

e -CH20H: ~60-65 ppm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. While experimental
spectra are not readily available in the literature, predicted data for various adducts have been
calculated.[3]

Adduct Predicted m/z
[M+H]* 250.95636
M+Nal* 272.93830

[

[M-H]- 248.94180

[M]* 249.94853

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. However, the expected characteristic
absorption bands for 5-(Hydroxymethyl)-2-iodophenol include:

e O-H Stretch (Phenolic & Alcoholic): A strong, broad band in the region of 3200-3600 cm~1.
o Aromatic C-H Stretch: Peaks typically appear just above 3000 cm™1.
e C-O Stretch (Alcohol & Phenol): Strong bands in the 1000-1250 cm~1 region.

e Aromatic C=C Bending: Peaks in the 1450-1600 cm~1 region.
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Safety Information

5-(Hydroxymethyl)-2-iodophenol is a chemical reagent and should be handled with
appropriate safety precautions in a fume hood.[2]

e Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332
(Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).[2]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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